6-Cyclobutyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-Cyclobutyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles This compound is characterized by its unique structure, which includes a cyclobutyl group, a methyl-substituted thiadiazole ring, and a triazolo-thiadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclobutyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazonoyl halides with potassium thiocyanate, followed by the reaction with thiosemicarbazide and its aryl derivatives . Another approach includes the reaction of N-benzylidenebenzo-hydrazonoyl chloride with potassium ethyl xanthate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Cyclobutyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
6-Cyclobutyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent. It has been evaluated for its activity against various bacterial and fungal strains.
Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific properties.
Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 6-Cyclobutyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have similar biological activities.
Triazolo-Thiadiazine Derivatives: These compounds have a similar triazolo-thiadiazole core and exhibit comparable chemical reactivity.
Uniqueness
6-Cyclobutyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the cyclobutyl group and the specific substitution pattern on the thiadiazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H10N6S2 |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
6-cyclobutyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C10H10N6S2/c1-5-7(18-15-11-5)8-12-13-10-16(8)14-9(17-10)6-3-2-4-6/h6H,2-4H2,1H3 |
InChI Key |
VSXXGHJXSGDSCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C2=NN=C3N2N=C(S3)C4CCC4 |
Origin of Product |
United States |
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